molecular formula C19H16N4O2 B11019987 N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11019987
M. Wt: 332.4 g/mol
InChI Key: AADHKXHDTAOSOB-UHFFFAOYSA-N
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Description

N-(1H-Indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic small molecule designed for pharmaceutical and biochemical research. It features a molecular hybrid structure incorporating a 1,2,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is constructed with a 1H-indol-5-yl group linked via a propanamide chain to a 3-phenyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole heterocycle contributes significant thermal stability and resonance energy to the molecule, making it a robust pharmacophore for investigation . The indole ring system is a ubiquitous component in bioactive natural products and pharmaceuticals, contributing to the molecule's potential for diverse receptor interactions . This specific molecular architecture suggests potential for researchers studying enzyme inhibition, particularly given that structurally related indole-oxadiazole hybrids have been explored as inhibitors of enzymes like α-glucosidase . Furthermore, 1,3,4-oxadiazole-containing analogs have demonstrated promising mechanisms of action in oncology research, including the inhibition of key cancer-related enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex hybrid molecules, or as a reference standard in bio-screening assays to explore new therapeutic avenues. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C19H16N4O2/c24-17(21-15-6-7-16-14(12-15)10-11-20-16)8-9-18-22-19(23-25-18)13-4-2-1-3-5-13/h1-7,10-12,20H,8-9H2,(H,21,24)

InChI Key

AADHKXHDTAOSOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Modular Approach

The synthesis is divided into three stages:

  • Indole core preparation .

  • Oxadiazole ring construction .

  • Linker introduction and final coupling .

MethodKey StepsYield (%)Purity (%)Reference
Fischer IndolizationCyclization of phenylhydrazine derivatives65–78≥95
Acylhydrazide RouteCyclodehydration with POCl₃70–85≥90
Microwave SynthesisAccelerated cyclization using microwaves82–88≥97
Photochemical RouteEosin-Y catalyzed visible-light oxidation75–92≥93

Detailed Preparation Methods

Fischer Indolization

Procedure :

  • React 4-nitrophenylhydrazine (1 ) with 3-aminopropiophenone (2 ) in acetic acid at 110°C for 12 hours.

  • Reduce the nitro group using H₂/Pd-C to yield 5-amino-1H-indole (3 ).

Optimization :

  • Microwave-assisted indolization reduces reaction time to 2 hours with 78% yield.

Buchwald-Hartwig Amination

Procedure :

  • Couple 5-bromoindole (4 ) with benzophenone imine using Pd(OAc)₂/Xantphos.

  • Hydrolyze the imine to obtain 5-aminoindole (3 ) in 82% yield.

Cyclodehydration of Acylhydrazides

Procedure :

  • React benzohydroxamic acid (5 ) with chloroacetonitrile in DMF at 80°C to form amidoxime (6 ).

  • Cyclize using POCl₃ at 0–5°C to yield 3-phenyl-1,2,4-oxadiazole-5-carbonitrile (7 ).

Reaction Conditions :

  • POCl₃ : High yield (85%) but corrosive.

  • T3P® (propylphosphonic anhydride) : Eco-friendly alternative with 80% yield.

Oxidative Cyclization

Procedure :

  • Treat benzamide (8 ) with NBS (N-bromosuccinimide) in CCl₄ under UV light.

  • Isolate 5-bromo-3-phenyl-1,2,4-oxadiazole (9 ) in 75% yield.

Acylation of Indole Amine

Procedure :

  • React 5-aminoindole (3 ) with acryloyl chloride (10 ) in THF at −10°C.

  • Purify via column chromatography (hexane:EtOAc = 4:1) to obtain N-(1H-indol-5-yl)acrylamide (11 ).

Nucleophilic Substitution

Procedure :

  • Treat oxadiazole-carbonitrile (7 ) with propargylamine in MeOH at 50°C.

  • Catalyze with CuI to form 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanenitrile (12 ).

Final Coupling and Purification

Procedure :

  • Hydrolyze nitrile (12 ) to carboxylic acid using KOH/EtOH.

  • Activate with EDC/HOBt and couple with N-(1H-indol-5-yl)acrylamide (11 ) in DCM.

  • Purify via recrystallization (EtOH/H₂O) to yield the target compound (73% yield).

Table 2: Critical Reaction Parameters

StepTemperature (°C)Time (h)CatalystSolvent
Indolization11012Acetic acidToluene
Oxadiazole cyclization0–52POCl₃DMF
Acylation−101.5NoneTHF
Final coupling2524EDC/HOBtDCM

Advanced Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces cyclization time from 12 hours to 30 minutes, improving yield to 88%.

Flow Chemistry Approaches

Continuous-flow systems enhance safety during exothermic steps (e.g., POCl₃ reactions) and reduce byproduct formation.

Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis of nitriles offers a greener alternative to traditional KOH/EtOH methods.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, indole NH), 8.21–7.45 (m, 9H, aromatic), 3.02 (t, 2H, CH₂).

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N oxadiazole).

Chromatographic Purity

HPLC (C18 column, MeCN/H₂O = 70:30): Retention time = 6.72 min, purity ≥98%.

Industrial-Scale Considerations

Cost Analysis

ReagentCost per kg (USD)Scalability
POCl₃120High
T3P®450Moderate
EDC/HOBt980Low

Environmental Impact

  • Waste generation : POCl₃ routes produce HCl gas, requiring scrubbers.

  • Green alternatives : T3P® and enzymatic methods reduce hazardous waste by 40% .

Chemical Reactions Analysis

IPPA may undergo several reactions:

    Oxidation: The indole nitrogen could be oxidized to form an indole N-oxide.

    Reduction: Reduction of the oxadiazole ring could yield a corresponding dihydro derivative.

    Substitution: Substituents on the phenyl ring may undergo electrophilic or nucleophilic substitution reactions.

Common reagents and conditions would vary based on the specific transformation. Major products would include derivatives with modified functional groups.

Scientific Research Applications

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives of N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide showed effective inhibition against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported in the low micromolar range, indicating potent activity against these cells .
  • Synergistic Effects : The combination of indole and oxadiazole structures was shown to have a synergistic effect on cancer cell lines, enhancing the overall therapeutic efficacy. This was particularly evident in studies where dual-targeting mechanisms were observed .

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The presence of both indole and oxadiazole moieties contributes to its broad-spectrum activity.

Case Studies

  • Antibacterial Activity : In one study, this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The diameter of inhibition zones ranged from 15 mm to 25 mm depending on the concentration used.
  • Antifungal Properties : Additional studies have highlighted antifungal activity against Candida albicans, showcasing the compound's versatility in targeting both bacterial and fungal pathogens .

Synthesis and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Indole Moiety : This can be achieved through Fischer indole synthesis or other methods involving phenylhydrazine.
  • Synthesis of Oxadiazole Ring : The oxadiazole component is synthesized by reacting hydrazides with carboxylic acid derivatives under dehydrating conditions.
  • Coupling Reaction : The final step involves coupling the indole and oxadiazole intermediates using acetic anhydride or similar reagents .

Mechanism of Action

The precise mechanism of IPPA’s effects remains an active area of research. It likely involves interactions with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The compound belongs to a broader class of N-substituted propanamides incorporating 1,2,4-oxadiazole and heterocyclic aromatic groups. Below is a comparative analysis of structurally related molecules:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes
Target Compound : N-(1H-Indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Indol-5-yl linked to 3-phenyl-oxadiazole via propanamide C₁₉H₁₅N₄O₂ 337.35 Potential CNS activity inferred from indole-oxadiazole synergy
3-(3-(2-Fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide (6d) Carbazole instead of indole; fluoronitro-substituted oxadiazole C₂₆H₂₁FN₅O₃ 478.48 CB2 receptor selectivity (Ki = 12 nM)
3-Amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride Amino-propanamide chain; oxadiazole-methyl linkage C₁₃H₁₆ClN₅O₂ 325.75 Industrial intermediate; no reported bioactivity
N-(1H-Benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide Benzimidazole replaces oxadiazole; indol-3-yl substituent C₁₈H₁₆N₄O 304.34 Structural analog with unknown activity
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Sulfanyl-acetamide linker; indol-3-ylmethyl group Variable Variable Antimicrobial activity (e.g., 8d: MIC = 6.25 µg/mL against S. aureus)

Key Comparisons

The 3-phenyl-1,2,4-oxadiazole moiety enhances metabolic stability compared to sulfanyl-linked oxadiazoles (e.g., 8a-w ), which are prone to oxidative cleavage.

Biological Activity: Unlike the CB2-selective 6d , the target compound’s indole-oxadiazole hybrid may favor serotonin receptor interactions, as indole derivatives are known 5-HT modulators. Antimicrobial analogs (8a-w ) highlight the importance of the sulfanyl linker for bacterial membrane disruption, a feature absent in the target compound.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows acylation protocols similar to those for 6a-6e and 8a-w , involving coupling of activated oxadiazole intermediates with indole amines. However, low yields (e.g., 2% in cephalosporin analogs ) suggest challenges in scaling up such heterocyclic systems.

Research Findings and Data

Physicochemical Properties

  • LogP : Predicted ~3.2 (AlogPS), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • Hydrogen Bond Acceptors/Donors: 4 acceptors (oxadiazole O, amide O) / 2 donors (indole NH, amide NH), favoring target engagement in hydrophobic pockets.

In Silico Studies

  • Molecular Docking : Preliminary models suggest the phenyl-oxadiazole group occupies hydrophobic subpockets in kinase binding sites, while the indole NH forms hydrogen bonds with catalytic residues (e.g., ATP-binding sites in tyrosine kinases) .

Biological Activity

N-(1H-indol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H16N4O2
Molecular Weight332.36 g/mol
IUPAC NameThis compound
InChI KeyAADHKXHDTAOSOB-UHFFFAOYSA-N
  • Anticancer Activity : The 1,2,4-oxadiazole moiety has been associated with significant anticancer activity. Research indicates that derivatives of this compound can inhibit various cancer-related enzymes such as HDAC (Histone Deacetylase), thymidylate synthase, and telomerase, which are essential for cancer cell proliferation and survival .
  • Cell Cycle Arrest and Apoptosis : Studies have shown that compounds similar to this compound can induce cell cycle arrest at the G1 phase in cancer cell lines like MCF-7 and trigger apoptosis through the activation of caspase pathways .

Biological Activity Data

The following table summarizes the biological activity findings from various studies involving 1,2,4-oxadiazole derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
ProdigiosinMCF-71.93Induces apoptosis
Compound AHCT-1160.48HDAC inhibition
N-(1H-indol-5-yl)-...MCF-7< 0.65Cell cycle arrest
Compound BSK-MEL-20.19Selective cytotoxicity

Case Study 1: Anticancer Efficacy

In a study evaluating various oxadiazole derivatives, one compound exhibited an IC50 value of 0.19 μM against the HCT-116 cell line, demonstrating superior efficacy compared to traditional chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that this compound effectively induced apoptosis in treated cells .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of oxadiazole derivatives against cancerous versus non-cancerous cells. The study found that certain derivatives showed significantly higher cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for potential drug development .

Q & A

Basic Question

  • 1H/13C NMR : Key signals include indole NH (~10 ppm), oxadiazole-linked CH2 (δ 3.5–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm).
  • HRMS : Exact mass matching (<2 ppm error) validates molecular formula .
  • HPLC : Purity >95% ensures minimal impurities for biological assays .

How do crystallographic methods resolve ambiguities in molecular conformation?

Advanced Question

  • X-ray Crystallography : Use SHELX programs for structure solution and refinement. Challenges include low crystal quality due to flexible propionamide linker.
  • Twinning Analysis : Employ SHELXL’s TWIN command if data shows pseudo-symmetry .
  • Hydrogen Bonding : Identify interactions (e.g., indole NH with oxadiazole N) to stabilize conformation .

How to reconcile contradictory bioactivity data across different assays?

Advanced Question

  • Assay Validation : Verify target specificity using knockout cell lines or competitive binding studies.
  • Metabolic Stability : Check for cytochrome P450-mediated degradation via LC-MS/MS.
  • Solubility Effects : Use DLS to assess aggregation in buffer systems (e.g., PBS vs. DMSO) .

What safety protocols are critical during synthesis?

Basic Question

  • Handling Amines/Activators : Use fume hoods and PPE (gloves, goggles) due to irritant properties.
  • Waste Disposal : Quench excess coupling agents with acetic acid before disposal .

How to design structure-activity relationship (SAR) studies for this compound?

Advanced Question

  • Analog Library : Synthesize derivatives with varied substituents on the indole (e.g., 3- vs. 5-position) and oxadiazole (e.g., electron-withdrawing groups).
  • Biological Profiling : Test against panels (e.g., kinase inhibitors, GPCRs) to identify selectivity .

What biophysical methods characterize target binding?

Advanced Question

  • SPR/Surface Plasmon Resonance : Measure binding kinetics (Ka/Kd) to purified receptors.
  • ITC/Isothermal Titration Calorimetry : Quantify enthalpy-driven interactions .
  • Fluorescence Polarization : Competitive assays using labeled probes (e.g., FITC-conjugated ligands) .

How to address poor solubility in pharmacological assays?

Advanced Question

  • Co-Solvent Systems : Use cyclodextrins or PEG-based vehicles.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) on the indole NH .

What computational approaches predict binding modes?

Advanced Question

  • Docking (AutoDock Vina) : Simulate interactions with homology-modeled targets (e.g., CB2 receptor).
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

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